L-703 606 OXALATE SALT

Descripción general

Descripción

L-703606 es un antagonista potente y selectivo del receptor de neuroquinina-1. Este compuesto se utiliza principalmente en investigación científica para estudiar la secreción de ácido gástrico y otros procesos fisiológicos mediados por el receptor de neuroquinina-1 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de L-703606 implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de grupos funcionales. Los pasos clave incluyen:

Formación del núcleo bicíclico: Esto se logra a través de una serie de reacciones de ciclización.

Introducción del grupo difenilmetil: Este paso implica el uso de reactivos como el difenilmetanol y catalizadores apropiados.

Unirse al grupo yodofenilo: Esto se hace típicamente usando derivados de yodofenilo en condiciones de reacción específicas

Métodos de producción industrial

La producción industrial de L-703606 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Las consideraciones clave incluyen:

Temperatura y presión de reacción: Estos parámetros se controlan cuidadosamente para maximizar la eficiencia.

Pasos de purificación: Se utilizan técnicas como la recristalización y la cromatografía para purificar el producto final

Análisis De Reacciones Químicas

Tipos de reacciones

L-703606 sufre varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro

Reactivos y condiciones comunes

Agentes oxidantes: Como permanganato de potasio o trióxido de cromo.

Agentes reductores: Como hidruro de litio y aluminio o borohidruro de sodio.

Reactivos de sustitución: Como agentes halogenantes o nucleófilos

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Scientific Research Applications

L-703 606 oxalate salt has diverse applications across multiple scientific disciplines:

Chemistry

- Model Compound : It serves as a model compound in studies of nucleophilic substitution and cyclization reactions.

- Reference Compound : Used in the development of other NK1 receptor antagonists, providing a benchmark for potency and selectivity.

Biology

- Neuropeptide Research : Investigated for its role in neuropeptide receptor systems, particularly in understanding the signaling pathways of the NK1 receptor.

- Gastric Acid Secretion Studies : Its effects on gastric acid secretion have been a focal point for researchers exploring gastrointestinal physiology.

Medicine

- Therapeutic Potential : Explored for treating conditions involving NK1 receptor antagonism such as nausea, vomiting, depression, and anxiety disorders.

- Preclinical Studies : Demonstrated efficacy in animal models for reducing pain and inflammation, highlighting its potential as a therapeutic agent.

Industry

- Pharmaceutical Development : Utilized in the formulation of new drugs targeting the NK1 receptor, contributing to advancements in pharmacological treatments.

- Quality Control : Acts as a reference standard in quality assurance processes within pharmaceutical manufacturing.

Case Studies

Several studies illustrate the effectiveness of this compound:

-

Pain Perception Study :

- In preclinical trials, L-703 606 demonstrated significant reductions in pain responses in animal models when administered at varying doses. Lower doses effectively inhibited pain without notable side effects.

-

Gastric Acid Secretion Investigation :

- Research indicated that L-703 606 could modulate gastric acid secretion through its action on the NK1 receptor, providing insights into potential treatments for gastric disorders.

-

Stress Response Analysis :

- Studies have shown that this compound can influence stress-related behaviors in animal models, suggesting its utility in treating anxiety disorders.

Mecanismo De Acción

L-703606 ejerce sus efectos uniéndose selectivamente al receptor de neuroquinina-1, bloqueando así la acción de su ligando natural, la sustancia P. Esta inhibición evita las vías de señalización descendentes que conducen a respuestas fisiológicas como la secreción de ácido gástrico y la inflamación .

Comparación Con Compuestos Similares

L-703606 es único entre los antagonistas del receptor de neuroquinina-1 debido a su alta potencia y selectividad. Compuestos similares incluyen:

Aprepitante: Otro antagonista del receptor de neuroquinina-1 utilizado clínicamente para la prevención de náuseas y vómitos inducidos por quimioterapia.

Fosaprepitant: Un profármaco de aprepitant con aplicaciones similares.

Casopitant: Otro antagonista del receptor de neuroquinina-1 con posibles aplicaciones terapéuticas .

L-703606 destaca por su estructura química específica y alta afinidad por el receptor de neuroquinina-1, lo que lo convierte en una herramienta valiosa en la investigación científica .

Actividad Biológica

L-703 606 oxalate salt, a compound with the chemical formula C27H29IN2, has garnered attention for its biological activities, particularly in the context of neurological research and its interaction with gut microbiota. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and implications for health.

This compound is a derivative of a bicyclic amine with a complex structure that includes diphenylmethyl and iodophenyl groups. Its unique molecular configuration contributes to its biological efficacy, particularly in modulating neuronal activity and gut microbiome interactions.

-

Neurotransmission Modulation :

- L-703 606 has been shown to influence neurotransmitter systems, particularly in the substantia nigra region of the brain. Studies indicate that it enhances the activity of parvalbumin-expressing neurons, which are crucial for inhibitory control in neural circuits .

- The compound's effects on voltage-gated ion channels suggest it may play a role in regulating neuronal excitability and synaptic transmission.

-

Gut Microbiota Interaction :

- Recent research highlights the role of L-703 606 in modulating gut microbiota composition and function. The presence of oxalate-degrading bacteria, such as Oxalobacter formigenes, is critical for maintaining oxalate homeostasis in the host .

- Clinical trials have demonstrated that supplementation with oxalate-degrading bacteria can significantly reduce urinary oxalate levels, indicating a potential therapeutic avenue for conditions associated with hyperoxaluria .

Table 1: Biological Activities of this compound

Case Studies

-

Clinical Trials on Oxalate Degradation :

- A series of clinical interventions utilizing Oxalobacter formigenes demonstrated varying success rates (43% efficacy) in reducing urinary oxalate levels among patients with conditions predisposing them to kidney stones . These studies underscore the variability in patient responses to bacteriotherapy targeting oxalate metabolism.

-

Animal Studies :

- In studies involving mice models, dietary supplementation with L-703 606 led to significant changes in hepatic gene expression related to metabolic processes. Mice receiving a high-oxalate diet exhibited altered liver activity depending on their gut microbiota composition, highlighting the interplay between diet, microbiome, and host metabolism .

Propiedades

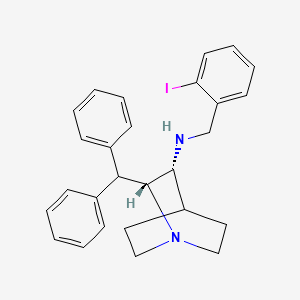

IUPAC Name |

(2R,3R)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29IN2/c28-24-14-8-7-13-23(24)19-29-26-22-15-17-30(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,22,25-27,29H,15-19H2/t26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLTYZVXORBNLB-KAYWLYCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H]([C@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162704 | |

| Record name | L 703606 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144425-84-3 | |

| Record name | L 703606 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144425843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L 703606 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.